1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane

Lipophilicity ADME Profiling Physicochemical Property

1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is a bicyclic organic compound featuring a 9-oxabicyclo[6.1.0]nonane core (a saturated eight-membered ring fused to an epoxide) with a prop-1-yn-1-yl substituent at the bridgehead position. It belongs to the class of alkynyl-substituted epoxides, with the molecular formula C11H16O and an exact mass of 164.12018 g/mol.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 647862-73-5
Cat. No. B12584749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane
CAS647862-73-5
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC#CC12CCCCCCC1O2
InChIInChI=1S/C11H16O/c1-2-8-11-9-6-4-3-5-7-10(11)12-11/h10H,3-7,9H2,1H3
InChIKeyYNXNCRBXFCMKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Profile: 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane (CAS 647862-73-5)


1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is a bicyclic organic compound featuring a 9-oxabicyclo[6.1.0]nonane core (a saturated eight-membered ring fused to an epoxide) with a prop-1-yn-1-yl substituent at the bridgehead position . It belongs to the class of alkynyl-substituted epoxides, with the molecular formula C11H16O and an exact mass of 164.12018 g/mol . The compound's structure confers a dual reactivity profile, combining the strain-driven electrophilicity of the epoxide ring with the potential for alkyne-based transformations, distinguishing it from simpler, unsubstituted analogs.

Why 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane Cannot Be Replaced by Simple Analogs


Generic substitution with unsubstituted 9-oxabicyclo[6.1.0]nonane (cyclooctene oxide, CAS 286-62-4) or its 1-methyl derivative fails when the project requires a terminal alkyne handle for downstream functionalization, such as Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The propynyl group introduces a unique combination of increased hydrophobicity (XLogP 2.7 vs. 2.3) and a reactive triple-bond, which is absent in the common 1-methyl analog (XLogP 2.5) . This chemical handle is critical for applications in medicinal chemistry, bioconjugation, and materials science where modular, click-based assembly is required.

Quantitative Differentiation Evidence for 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane (CAS 647862-73-5)


Enhanced Lipophilicity Compared to Core and Methyl Analogs

The target compound exhibits significantly higher calculated lipophilicity (XLogP) than its closest analogs, a key factor influencing membrane permeability and non-specific binding in biological assays. Its XLogP of 2.7 represents a 0.4 log unit increase over the parent cyclooctene oxide and a 0.2 log unit increase over the 1-methyl derivative . This difference is quantitatively meaningful for structure-activity relationship (SAR) optimization in drug discovery.

Lipophilicity ADME Profiling Physicochemical Property

Unique Alkyne Functionality Absent in Common In-Class Comparators

The 1-propynyl group provides a terminal alkyne, enabling bioorthogonal reactivity such as strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC, which is a proven advantage over non-alkyne-containing analogs like 1-methyl-9-oxabicyclo[6.1.0]nonane . While no direct head-to-head kinetic data is available for this specific compound, the alkyne moiety is a necessary structural element for participation in these widely-used reactions, a feature entirely absent in the methyl analog (containing only a saturated C-H bond) .

Click Chemistry Bioorthogonal Chemistry Synthetic Handles

Increased Molecular Complexity and Topological Diversity

The compound has a higher molecular complexity score (232) compared to the 1-methyl analog (133), as calculated by the Bertz complexity index . This metric reflects a richer topological and stereochemical landscape, which is a desirable feature in fragment-based drug discovery libraries where scaffold complexity is correlated with hit-to-lead success rates. Additionally, it has one rotatable bond, compared to zero for the methyl analog, indicating greater conformational flexibility.

Molecular Complexity Scaffold Diversity Drug-like Properties

Divergent Physicochemical Profile from a Different Ring-Size Analog

Compared to 1-(prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane, the target compound's larger eight-membered ring system results in a higher predicted boiling point of 237.1±19.0 °C at 760 mmHg and a lower density of 0.99±0.1 g/cm³ . These divergent physical properties can influence vapor pressure, formulation stability, and distillation purification strategies.

Ring Strain Physicochemical Property Medicinal Chemistry

Application Scenarios for 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane (CAS 647862-73-5)


Alkyne-Azide Click Chemistry Conjugation in Medicinal Chemistry

The terminal alkyne functionality enables efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) for constructing bioconjugates, labeling probes, or PROTACs. In contrast to the unavailable 1-methyl analog, this compound can serve as a key linker or building block in modular synthetic strategies .

Lipophilic Core for Membrane-Targeted Probe Design

With an XLogP of 2.7, the compound is significantly more lipophilic than the parent cyclooctene oxide (XLogP 2.3). This property can be exploited to enhance membrane permeability or target lipid-rich environments when designing fluorescent probes or drug candidates .

Advanced Intermediate for Total Synthesis of Complex Natural Products

The dual reactivity of the epoxide and alkyne functional groups offers a strategic advantage in the convergent total synthesis of oxacyclic natural products. The epoxide can undergo regio- and stereoselective ring-opening, while the alkyne can be modified via Sonogashira coupling to append complex side chains .

Diversifying Fragment-Based Drug Discovery Libraries

With a significantly higher complexity score (232) than the 1-methyl analog (133) and the presence of a unique reactive handle, this compound adds valuable three-dimensional structural diversity to fragment libraries, increasing the likelihood of identifying novel hits against challenging targets .

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